2,6-Dichloro-4-nitro-2'-methyl-4'-(N-ethyl-N-(2''-succinimidoethyl)amino)azobenzene
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Overview
Description
2,6-Dichloro-4-nitro-2’-methyl-4’-(N-ethyl-N-(2’'-succinimidoethyl)amino)azobenzene is a complex organic compound that belongs to the class of azobenzenes Azobenzenes are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-nitro-2’-methyl-4’-(N-ethyl-N-(2’'-succinimidoethyl)amino)azobenzene typically involves a multi-step process. The starting material is often a substituted aniline derivative, which undergoes nitration to introduce the nitro group. This is followed by chlorination to add the chloro groups at the desired positions. The azo coupling reaction is then performed to introduce the azo linkage, and finally, the succinimidoethyl group is attached through an amide bond formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and chlorination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The azo linkage can be reduced to form the corresponding hydrazo compound.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Amino derivatives: Formed by the reduction of the nitro group.
Hydrazo compounds: Formed by the reduction of the azo linkage.
Substituted derivatives: Formed by nucleophilic substitution of the chloro groups.
Scientific Research Applications
2,6-Dichloro-4-nitro-2’-methyl-4’-(N-ethyl-N-(2’'-succinimidoethyl)amino)azobenzene has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-nitro-2’-methyl-4’-(N-ethyl-N-(2’'-succinimidoethyl)amino)azobenzene involves its interaction with specific molecular targets. The nitro and chloro groups can participate in electrophilic and nucleophilic reactions, respectively, while the azo linkage can undergo reversible reduction and oxidation. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-4-nitroaniline: Shares the nitro and chloro groups but lacks the azo linkage and succinimidoethyl group.
2,6-Dichloro-4-nitrophenol: Similar in having nitro and chloro groups but differs in the presence of a hydroxyl group instead of an amino group.
2,6-Dichloro-4-(trifluoromethyl)aniline: Contains chloro groups and an amino group but has a trifluoromethyl group instead of a nitro group.
Uniqueness
2,6-Dichloro-4-nitro-2’-methyl-4’-(N-ethyl-N-(2’'-succinimidoethyl)amino)azobenzene is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of the azo linkage, in particular, allows for reversible redox reactions, making it valuable in various research and industrial contexts.
Properties
CAS No. |
63133-77-7 |
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Molecular Formula |
C21H21Cl2N5O4 |
Molecular Weight |
478.3 g/mol |
IUPAC Name |
1-[2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H21Cl2N5O4/c1-3-26(8-9-27-19(29)6-7-20(27)30)14-4-5-18(13(2)10-14)24-25-21-16(22)11-15(28(31)32)12-17(21)23/h4-5,10-12H,3,6-9H2,1-2H3 |
InChI Key |
CVUMVJRUIDLKHS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCN1C(=O)CCC1=O)C2=CC(=C(C=C2)N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl)C |
Origin of Product |
United States |
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